molecular formula C22H15N3O3 B2783344 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 861209-19-0

6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2783344
CAS No.: 861209-19-0
M. Wt: 369.38
InChI Key: SFJJHHSOHZKOCL-UHFFFAOYSA-N
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Description

6-(4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with a molecular formula of C_20H_14N_2O_3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of phthalic anhydride with phenylhydrazine to form phthalazine derivatives. Subsequent steps may include oxidation, cyclization, and further functional group modifications to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reduction reactions may use hydrogen gas (H_2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH_4).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: In biological research, it serves as a tool for probing biological systems and understanding cellular processes.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery and development.

Industry: In the industrial sector, it may be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

  • 4-Phthalazinone derivatives

  • Benzoxazine derivatives

  • Phenylhydrazine derivatives

Uniqueness: 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one stands out due to its unique structural features and potential applications. Its complex molecular structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-(4-oxo-3-phenylphthalazin-1-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3/c26-20-13-28-19-11-10-14(12-18(19)23-20)21-16-8-4-5-9-17(16)22(27)25(24-21)15-6-2-1-3-7-15/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJJHHSOHZKOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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